molecular formula C14H12BrN3O2 B3868882 2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B3868882
M. Wt: 334.17 g/mol
InChI Key: YKVDVHANVYVFCX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BPAH is a hydrazide derivative that has a pyridine ring and a bromophenyl group attached to it.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It has also been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments is its potent anticancer, antifungal, and antibacterial properties. This compound has been found to be effective against a wide range of cancer cell lines, fungi, and bacteria. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One of the main areas of research is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity. Finally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.

Scientific Research Applications

2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to inhibit the growth of several fungi and bacteria, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-12-3-5-13(6-4-12)20-10-14(19)18-17-9-11-2-1-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDVHANVYVFCX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.